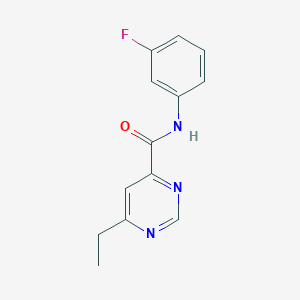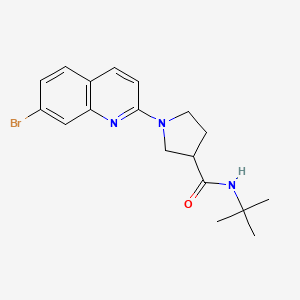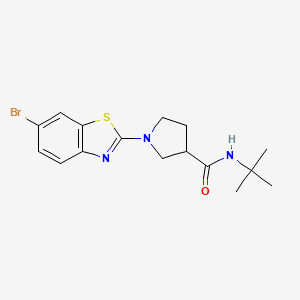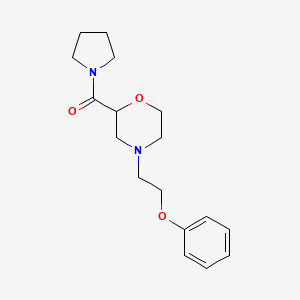![molecular formula C16H19BrN4O B6473801 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine CAS No. 2640845-94-7](/img/structure/B6473801.png)
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
It is known that piperazine, a structural motif in this compound, is found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
The presence of the piperazine ring, which is known to positively modulate the pharmacokinetic properties of a drug substance, suggests that it may interact with its targets to induce therapeutic effects .
Biochemical Pathways
Compounds containing a piperazine ring have been found to impact a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The presence of the piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Some derivatives of 1,2,4-triazole with a piperazine moiety, which is a structural component of this compound, have exhibited good antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Introduction of the bromophenyl group: The bromophenyl group is introduced via a nucleophilic substitution reaction using 4-bromobenzyl chloride and piperazine.
Formation of the pyrimidine ring: The pyrimidine ring is formed through a condensation reaction between 4-methoxybenzaldehyde and a suitable amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-{4-[(4-chlorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine: Similar structure with a chlorine atom instead of bromine.
2-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine: Similar structure with a fluorine atom instead of bromine.
2-{4-[(4-methylphenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine imparts unique chemical and biological properties compared to its analogs. Bromine is a larger and more electronegative atom, which can influence the compound’s reactivity, binding affinity, and overall biological activity .
Properties
IUPAC Name |
2-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-4-methoxypyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4O/c1-22-15-6-7-18-16(19-15)21-10-8-20(9-11-21)12-13-2-4-14(17)5-3-13/h2-7H,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMGPCATVCFMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(3-bromophenyl)methyl]-2-(pyrrolidine-1-carbonyl)morpholine](/img/structure/B6473725.png)
![N-[1-(3-methylbutyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473747.png)
![2-{4-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B6473751.png)


![N-[1-(cyclohexylmethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473764.png)

![1-{4-[4-({1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}oxy)but-2-yn-1-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6473768.png)

![4-(6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine](/img/structure/B6473781.png)
![4-{[1-(1,2,3-thiadiazole-4-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6473786.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-4,4,4-trifluorobutanamide](/img/structure/B6473794.png)
![6-{4-[(4-bromophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6473814.png)
![3-chloro-4-{[1-(5-methyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6473822.png)
